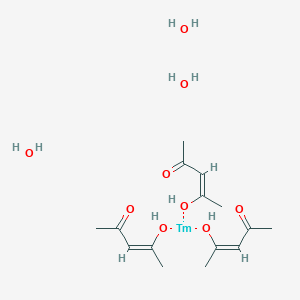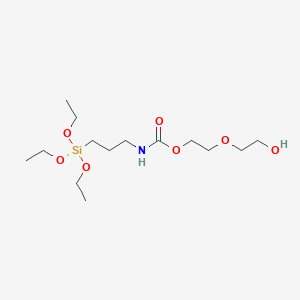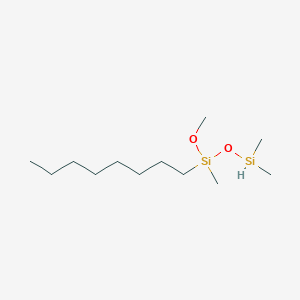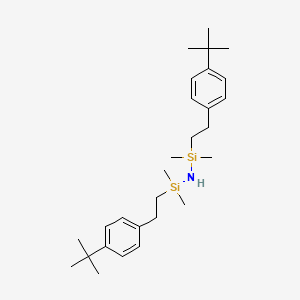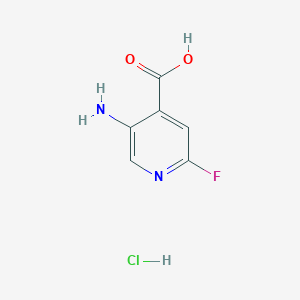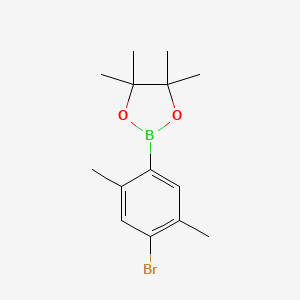
2-Benzyloxy-nicotinic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-nicotinic acid methyl ester is an organic compound with the molecular formula C14H13NO3. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the hydroxyl group is protected with a benzyl group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It’s worth noting that the compound is a derivative of nicotinic acid (niacin), which is known to target a variety of receptors and enzymes in the body .
Mode of Action
It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound is known to be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis . This reaction can lead to a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 24326 , which could potentially influence its bioavailability.
Result of Action
The compound’s involvement in the suzuki–miyaura coupling reaction suggests that it plays a key role in the formation of carbon–carbon bonds, which are fundamental to the structure and function of many organic compounds .
Biochemical Analysis
Biochemical Properties
2-Benzyloxy-nicotinic acid methyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in the metabolism of nicotinic acid derivatives. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to release nicotinic acid and methanol . Additionally, it may interact with proteins that bind nicotinic acid derivatives, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving nicotinic acid receptors. This compound can modulate gene expression by acting as a ligand for nuclear receptors that regulate the transcription of genes involved in cellular metabolism . Furthermore, it affects cellular metabolism by altering the levels of nicotinic acid and its derivatives, which are crucial for various metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, altering their activity. For example, its interaction with esterases leads to the hydrolysis of the ester bond, releasing nicotinic acid . This compound can also inhibit or activate enzymes involved in nicotinic acid metabolism, thereby influencing the overall metabolic flux. Additionally, it can modulate gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have shown that its effects on cellular function can vary, with prolonged exposure leading to changes in cell viability and metabolic activity. These temporal effects are crucial for understanding the compound’s stability and efficacy in various experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate metabolic pathways involving nicotinic acid derivatives . At higher doses, it can exhibit toxic effects, including alterations in liver and kidney function. These dosage-dependent effects are essential for determining the therapeutic window and potential side effects of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by esterases to release nicotinic acid and methanol . Nicotinic acid is further metabolized through pathways involving nicotinamide adenine dinucleotide (NAD+) synthesis, which is crucial for cellular energy production and redox reactions. The compound’s interaction with these metabolic pathways can influence the overall metabolic flux and levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within tissues can affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-nicotinic acid methyl ester typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst, followed by the protection of the hydroxyl group with a benzyl group. One common method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent, which releases an electrophilic benzyl species upon warming .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and benzyl protection can be scaled up for industrial applications, using appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Benzyloxy-nicotinic acid methyl ester has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar ester of nicotinic acid, but without the benzyl protection.
Ethyl nicotinate: Another ester of nicotinic acid with an ethyl group instead of a methyl group.
Benzyl nicotinate: Similar compound with a benzyl ester group instead of a methyl ester.
Uniqueness
2-Benzyloxy-nicotinic acid methyl ester is unique due to its combination of ester and benzyl protection, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic chemistry and research applications where selective reactions are required .
Properties
IUPAC Name |
methyl 2-phenylmethoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBQIOJOFOKYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
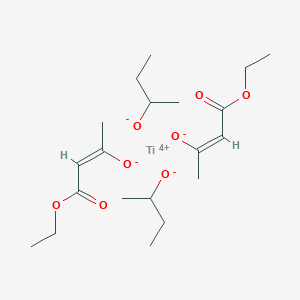
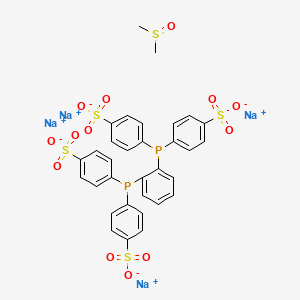

![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B6313987.png)
